Methyl benzo[d]thiazole-6-carboxylate

Catalog No.
S1894046
CAS No.
73931-63-2
M.F
C9H7NO2S
M. Wt
193.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl benzo[d]thiazole-6-carboxylate

CAS Number

73931-63-2

Product Name

Methyl benzo[d]thiazole-6-carboxylate

IUPAC Name

methyl 1,3-benzothiazole-6-carboxylate

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)6-2-3-7-8(4-6)13-5-10-7/h2-5H,1H3

InChI Key

ISXQEAJOCDXKAU-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)N=CS2

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=CS2

    Antioxidant

    Thiazole derivatives can act as antioxidants . They can neutralize free radicals in the body, which helps prevent cell damage.

    Analgesic

    Thiazole derivatives can also act as analgesics , providing relief from pain.

    Anti-inflammatory

    These compounds can have anti-inflammatory effects , reducing inflammation in the body.

    Antimicrobial and Antifungal

    Thiazole derivatives can act as antimicrobial and antifungal agents , inhibiting the growth of microorganisms and fungi.

    Antiviral

    They can also have antiviral properties , inhibiting the replication of viruses.

    Antitumor or Cytotoxic

    Thiazole derivatives can act as antitumor or cytotoxic drug molecules , inhibiting the growth of tumor cells.

    Antihypertensive

    Thiazole derivatives have been found to have antihypertensive activity, meaning they can help lower blood pressure .

    Anti-Alzheimer

    Some thiazole derivatives have shown potential in the treatment of Alzheimer’s disease .

    Antidiabetic

    Thiazole derivatives can also have antidiabetic properties, helping to regulate blood sugar levels .

    Hepatoprotective

    These compounds can have hepatoprotective effects, meaning they can help protect the liver from damage .

    Inhibition of K1 Capsule Formation in Uropathogenic Escherichia Coli

    Benzothiazole-6-carboxylic acid, a compound related to Methyl benzo[d]thiazole-6-carboxylate, may be used in the synthesis of N - (pyridin-4-yl)benzo thiazole-6-carboxamide, which shows the potential to inhibit K1 capsule formation in uropathogenic Escherichia coli .

    Neuroprotective

    Thiazole derivatives can have neuroprotective effects, helping to protect nerve cells from damage .

Methyl benzo[d]thiazole-6-carboxylate is a heterocyclic organic compound characterized by a benzo[d]thiazole ring fused with a carboxylate group. Its molecular formula is C₉H₇NO₂S, and it features both nitrogen and sulfur in its structure, making it part of the thiazole family. The compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural properties.

, including:

  • Nucleophilic Substitution: The carboxylate group can act as a leaving group in nucleophilic substitution reactions.
  • Oxidation and Reduction: It can be oxidized to form corresponding carboxylic acids or reduced to yield alcohols.
  • Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures, often utilized in synthesizing derivatives with enhanced biological activity .

Research indicates that methyl benzo[d]thiazole-6-carboxylate exhibits significant biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anticancer Activity: Some studies indicate that derivatives of this compound may inhibit cancer cell proliferation, highlighting its potential in cancer therapy .
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for drug development targeting specific pathways in diseases .

The synthesis of methyl benzo[d]thiazole-6-carboxylate typically involves:

  • Cyclization Reactions: Starting with methyl 4-aminobenzoate and potassium thiocyanate in acetic acid, followed by bromination. This method allows for the efficient formation of the benzo[d]thiazole ring.
  • Use of Catalysts: Various catalysts such as ammonium chloride or iodine can enhance reaction efficiency and yield .
  • Microwave Irradiation: This modern technique can significantly reduce reaction times and improve yields compared to traditional heating methods .

Methyl benzo[d]thiazole-6-carboxylate has several notable applications:

  • Pharmaceuticals: Its derivatives are explored for their potential as antimicrobial and anticancer agents.
  • Agriculture: The compound may be used in developing agrochemicals due to its biological activity against pests and pathogens.
  • Material Science: It can serve as a building block for synthesizing novel materials with specific electronic or optical properties .

Interaction studies involving methyl benzo[d]thiazole-6-carboxylate focus on its binding affinity with various biological targets. These studies help elucidate its mechanism of action and identify potential side effects or synergistic effects when combined with other compounds. For example, research has shown that certain derivatives can interact with specific enzyme active sites, enhancing their inhibitory effects on target enzymes involved in disease pathways .

Methyl benzo[d]thiazole-6-carboxylate shares structural similarities with several other compounds within the benzo[d]thiazole family. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylateHydroxy group at position 4Enhanced solubility and reactivity
Methyl 2-methylbenzo[d]thiazole-6-carboxylateMethyl substitution at position 2Potentially altered biological activity
Methyl 4-methylbenzo[d]thiazole-6-carboxylateMethyl substitution at position 4Different pharmacokinetic properties

These compounds highlight the versatility of the benzo[d]thiazole framework, allowing for modifications that can significantly alter their biological activity and applications.

XLogP3

2.2

Wikipedia

Methyl benzo[d]thiazole-6-carboxylate

Dates

Modify: 2023-08-16

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